4,6-Dimethyl-2-(2-nitrophenoxy)pyrimidine
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Overview
Description
Chemical Reactions Analysis
4,6-Dimethyl-2-(2-nitrophenoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4,6-Dimethyl-2-(2-nitrophenoxy)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(2-nitrophenoxy)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
4,6-Dimethyl-2-(2-nitrophenoxy)pyrimidine can be compared with other similar compounds, such as:
- 4,6-Dimethyl-2-(4-nitrophenoxy)pyrimidine
- 4,6-Dimethyl-2-(phenylthio)pyrimidine
- 4,6-Dimethyl-2-(2,4,6-trichlorophenoxy)pyrimidine
- 3,5-Dichloro-2,6-dimethyl-4-(3-nitrophenoxy)pyridine
- 4,6-Dimethyl-2-(methylsulfanyl)pyrimidine
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C12H11N3O3 |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
4,6-dimethyl-2-(2-nitrophenoxy)pyrimidine |
InChI |
InChI=1S/C12H11N3O3/c1-8-7-9(2)14-12(13-8)18-11-6-4-3-5-10(11)15(16)17/h3-7H,1-2H3 |
InChI Key |
SRUSUVKERCLPAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2=CC=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
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